N-(benzo[d][1,3]dioxol-5-yl)-4-((2-methoxyethoxy)methyl)piperidine-1-carboxamide
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Overview
Description
N-(benzo[d][1,3]dioxol-5-yl)-4-((2-methoxyethoxy)methyl)piperidine-1-carboxamide is a complex organic compound that features a benzo[d][1,3]dioxole moiety, a piperidine ring, and a carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(benzo[d][1,3]dioxol-5-yl)-4-((2-methoxyethoxy)methyl)piperidine-1-carboxamide typically involves multiple steps, starting with the preparation of the benzo[d][1,3]dioxole moiety. This can be achieved through a Pd-catalyzed arylation reaction, followed by Noyori asymmetric hydrogenation to ensure high enantioselectivity . The piperidine ring is then introduced through a series of reactions, including aza-Michael addition and Bischler–Napieralski cyclization . The final step involves the formation of the carboxamide group through N-arylation .
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems for reaction monitoring and control would be essential to maintain consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
N-(benzo[d][1,3]dioxol-5-yl)-4-((2-methoxyethoxy)methyl)piperidine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the piperidine ring, using reagents like alkyl halides or sulfonates.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted piperidine derivatives.
Scientific Research Applications
N-(benzo[d][1,3]dioxol-5-yl)-4-((2-methoxyethoxy)methyl)piperidine-1-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with applications in drug discovery.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of N-(benzo[d][1,3]dioxol-5-yl)-4-((2-methoxyethoxy)methyl)piperidine-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzo[d][1,3]dioxole moiety may play a crucial role in binding to these targets, while the piperidine ring can modulate the compound’s overall activity. The exact pathways and molecular interactions are still under investigation, but they likely involve modulation of neurotransmitter systems or inhibition of specific enzymes.
Comparison with Similar Compounds
Similar Compounds
- 1-benzo[1,3]dioxol-5-yl-3-N-fused heteroaryl indoles
- N-Benzo[1,3]dioxol-5-ylmethyl-guanidine
- N-(1,3-benzodioxol-5-yl)-2-(methylamino)acetamide hydrochloride
Uniqueness
N-(benzo[d][1,3]dioxol-5-yl)-4-((2-methoxyethoxy)methyl)piperidine-1-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-4-(2-methoxyethoxymethyl)piperidine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O5/c1-21-8-9-22-11-13-4-6-19(7-5-13)17(20)18-14-2-3-15-16(10-14)24-12-23-15/h2-3,10,13H,4-9,11-12H2,1H3,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XJMKCZUPTZUVKY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOCC1CCN(CC1)C(=O)NC2=CC3=C(C=C2)OCO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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